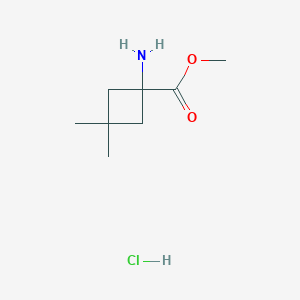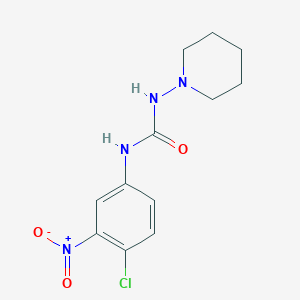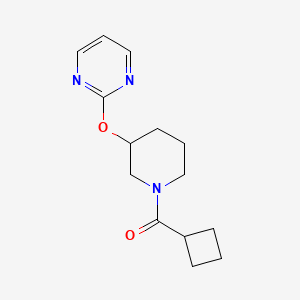
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide" is a derivative of acetamide featuring a 1,2,4-triazole ring and a tert-butylphenyl group. This structure is related to various synthesized acetamide derivatives that have been studied for their potential biological activities, including antimicrobial, antidepressant, and anticonvulsant properties, as well as their effects on plant growth .
Synthesis Analysis
The synthesis of related N-aryl acetamide derivatives typically involves the S-alkylation of chloroacetamides with triazole derivatives under alkaline conditions . Another method includes the condensation of tricyclic compounds with chloro N-phenylacetamides . These methods result in the formation of a sulfanyl acetamide linkage, which is a common feature in these molecules. The synthesis processes are confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using spectroscopic methods. IR spectroscopy is used to identify functional groups, while 1H NMR provides information on the hydrogen-containing environments within the molecule. In some cases, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms in the molecule, which can reveal the presence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of the triazole ring and the acetamide moiety suggests that these compounds could participate in various chemical reactions, such as further substitutions or transformations under different chemical conditions. The antimicrobial activity study indicates that these compounds can interact with biological systems, although the specific mechanisms of action are not described .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and the analytical data obtained. The presence of the tert-butyl group suggests increased steric bulk, which could influence the compound's physical properties such as solubility and melting point. The triazole and acetamide groups are polar and capable of hydrogen bonding, which could affect the compound's solubility in water and other polar solvents. The antimicrobial activity tests suggest that these compounds have the potential to interact with biological systems, although the specific properties that contribute to this activity are not detailed .
科学的研究の応用
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide have shown potential in antimicrobial and antifungal applications. For example, a study by Mahyavanshi et al. (2017) synthesized a series of compounds, including one structurally similar to the chemical , and evaluated them for in vitro antibacterial and antifungal activity (Mahyavanshi, Shukla, & Parmar, 2017). Similarly, Yu-sen (2009) synthesized N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, which showed effects on plant roots and inhibition of plant stems at various concentrations (Hu Yu-sen, 2009).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds similar to N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. Panchal and Patel (2011) described the preparation and spectroscopic analysis of related compounds (Panchal & Patel, 2011). Another study by Boraei et al. (2021) focused on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties, which are structurally analogous (Boraei, Soliman, Haukka, & Barakat, 2021).
Anticancer Properties
Compounds with a similar structure have been investigated for their potential anticancer properties. A study by Ostapiuk et al. (2015) synthesized derivatives of 1,2,4-triazole and evaluated them against various cancer cell lines, finding selective activity against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).
Other Biological Activities
Additional research has explored the diverse biological activities of related compounds. For instance, a study by Hassan et al. (2022) found that 1,2,4-triazole based compounds showed inhibitory activity against mushroom tyrosinase, suggesting potential applications in melanogenesis inhibition (Hassan et al., 2022).
特性
IUPAC Name |
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCVPOGOOSEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
CAS RN |
717130-47-7 |
Source


|
| Record name | N-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)



![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)